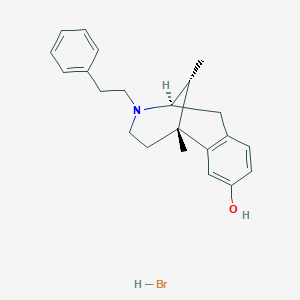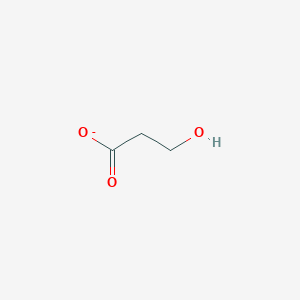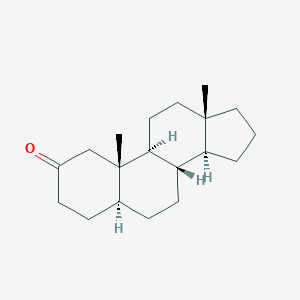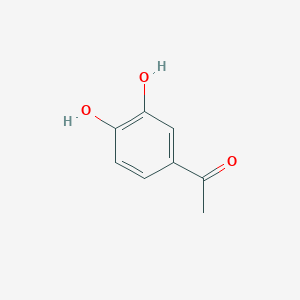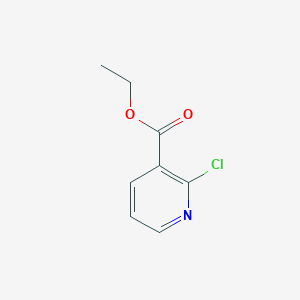![molecular formula C9H15N3O B073340 Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]- CAS No. 1601-03-2](/img/structure/B73340.png)
Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-, commonly known as HC, is a chemical compound that has shown promising results in various scientific research applications. HC is a derivative of hydrazinecarboxamide and is synthesized using a unique synthesis method.
科学的研究の応用
HC has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties. HC has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in various animal models. HC has also been studied for its neuroprotective effects and has shown promising results in various animal models of neurodegenerative diseases.
作用機序
The exact mechanism of action of HC is not fully understood. However, it is believed that HC exerts its effects by modulating various signaling pathways involved in cell growth, apoptosis, inflammation, and oxidative stress. HC has been shown to inhibit the activity of various enzymes involved in these pathways, leading to the inhibition of cancer cell growth, reduction of inflammation, and neuroprotection.
生化学的および生理学的効果
HC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cell growth, apoptosis, inflammation, and oxidative stress. HC has also been shown to reduce the levels of various pro-inflammatory cytokines and chemokines. In addition, HC has been shown to reduce oxidative stress by increasing the levels of various antioxidant enzymes.
実験室実験の利点と制限
HC has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under standard laboratory conditions. However, HC has some limitations. It is not very water-soluble, which can limit its use in aqueous solutions. In addition, HC has not been extensively studied in human clinical trials, which limits its potential for clinical use.
将来の方向性
For HC research include studying its potential use in combination with other drugs and developing more water-soluble derivatives.
合成法
HC is synthesized using a unique synthesis method that involves the reaction of hydrazinecarboxamide with 2-methyl-1-cyclopenten-1-yl) ethylidene. The reaction takes place in the presence of a suitable catalyst and under controlled conditions. The resulting product is purified by various techniques such as recrystallization and column chromatography.
特性
CAS番号 |
1601-03-2 |
|---|---|
製品名 |
Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]- |
分子式 |
C9H15N3O |
分子量 |
181.23 g/mol |
IUPAC名 |
[(Z)-1-(2-methylcyclopenten-1-yl)ethylideneamino]urea |
InChI |
InChI=1S/C9H15N3O/c1-6-4-3-5-8(6)7(2)11-12-9(10)13/h3-5H2,1-2H3,(H3,10,12,13)/b11-7- |
InChIキー |
YSTHRJPOPITYAB-XFFZJAGNSA-N |
異性体SMILES |
CC1=C(CCC1)/C(=N\NC(=O)N)/C |
SMILES |
CC1=C(CCC1)C(=NNC(=O)N)C |
正規SMILES |
CC1=C(CCC1)C(=NNC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



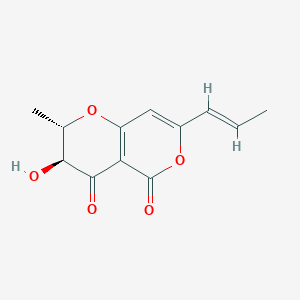
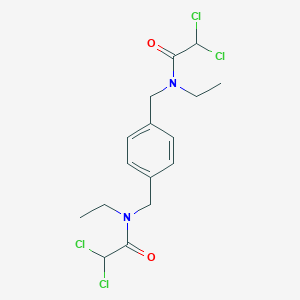
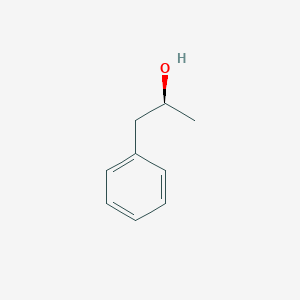
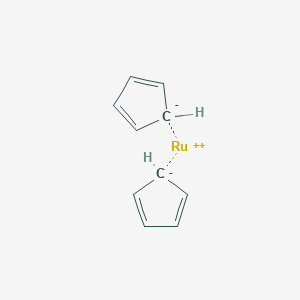
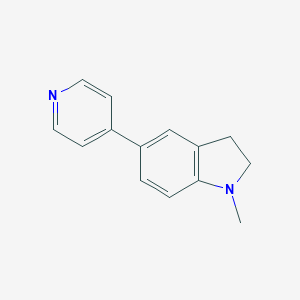
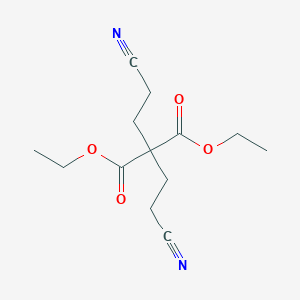
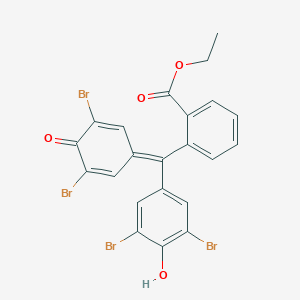
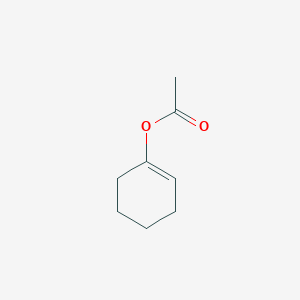
![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
